N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methylbenzamide is a complex organic compound notable for its potential therapeutic applications. It belongs to a class of compounds that exhibit diverse biological activities, particularly in the field of medicinal chemistry. This compound features a unique structural framework that includes a benzothiophene moiety, which is significant in drug design due to its ability to interact with various biological targets.
This compound can be synthesized through various chemical processes, primarily involving the cyanoacetylation of amines and the use of specific reagents to facilitate the formation of the desired molecular structure. The synthesis often employs commercially available starting materials, making it accessible for research and development purposes.
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methylbenzamide is classified as an amide due to the presence of the amide functional group (-C(=O)N-). Additionally, it contains a cyano group (-C≡N), which contributes to its reactivity and biological activity. The compound is also categorized under heterocyclic compounds, given its incorporation of sulfur within the benzothiophene structure.
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methylbenzamide can be achieved through a multi-step synthetic route. A common approach involves:
The reactions typically require careful control of temperature and time to ensure high yields and purity of the final product. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS) are employed to confirm the structure and purity of synthesized compounds .
The molecular formula for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methylbenzamide is . Its structural components include:
Property | Value |
---|---|
Molecular Weight | 335.4 g/mol |
IUPAC Name | N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methylbenzamide |
InChI Key | MTCVLASTHBNYRY-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC2=C(NC3=C2C4=C(S3)CCCC4)C#N |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methylbenzamide can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The products formed depend on reaction conditions and specific reagents employed .
The mechanism of action for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methylbenzamide involves its interaction with specific enzymes or receptors within biological systems. It has been identified as an inhibitor of Jun N-terminal kinases (JNKs), particularly JNK2 and JNK3. The binding affinity and selectivity towards these kinases suggest potential applications in cancer therapy by modulating cell signaling pathways related to cell proliferation and apoptosis .
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methylbenzamide exhibits several notable physical properties:
The compound is characterized by:
Thermal stability and reactivity profiles can be assessed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), although specific data may vary based on synthesis conditions.
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methylbenzamide has potential applications in various scientific fields:
CAS No.: 142697-76-5
CAS No.:
CAS No.: 1350927-85-3
CAS No.: 2365156-60-9
CAS No.: 31520-97-5
CAS No.: 67124-09-8